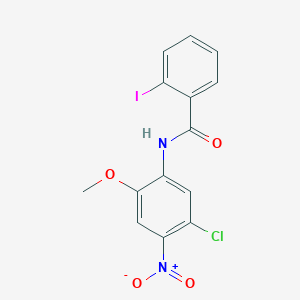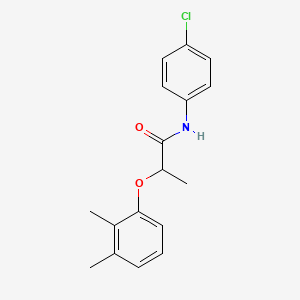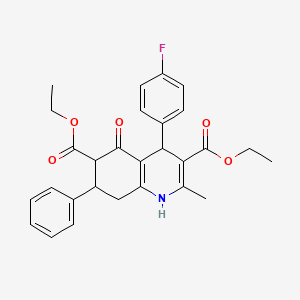
7-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Übersicht
Beschreibung
7-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.21614077 g/mol and the complexity rating of the compound is 904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Crystallography
6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with structural similarities to the queried chemical, is noted for its diuretic properties and potential as a hypertension remedy. The study of its polymorphic modifications reveals different crystal packing, which impacts its physical properties and possibly its biological activity (Shishkina et al., 2018).
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
Research has identified 3-quinoline carboxamides as potent, selective inhibitors of ATM kinase, which are relevant for cancer treatment. Compounds structurally related to the queried chemical showed potential as oral ATM inhibitors and demonstrated efficacy in disease models when combined with DNA double-strand break-inducing agents (Degorce et al., 2016).
Synthesis and Applications in Organic Chemistry
Enamine chemistry has explored the preparation and alkylation of cyclic and non-cyclic enamino-thiones, leading to the synthesis of various derivatives. This research contributes to the development of novel organic compounds with potential pharmaceutical applications (Rasmussen et al., 1981).
Antibacterial and Antiallergy Agents
Quinoline derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for antibacterial activity and DNA-gyrase inhibition. These compounds are significant in the development of new antibacterial agents and help in understanding structure-activity relationships (Domagala et al., 1988).
Synthesis and Cytotoxicity
Studies on the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives related to the queried chemical have shown cytotoxic activity against certain cancer cells. These findings are vital for developing new anticancer agents (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-17-7-12-25(31-16-17)33-29(35)26-18(2)32-23-14-20(19-8-10-21(36-3)11-9-19)15-24(34)27(23)28(26)22-6-4-5-13-30-22/h4-13,16,20,28,32H,14-15H2,1-3H3,(H,31,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMCWDBPAISFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4052598.png)
![ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4052615.png)
![2-METHYL-4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4052618.png)
![PROPAN-2-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE](/img/structure/B4052620.png)


![N,N'-1,4-phenylenebis[N-(2-thienylsulfonyl)acetamide]](/img/structure/B4052640.png)

![1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol;oxalic acid](/img/structure/B4052659.png)
![ethyl 4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4052660.png)

![N-ethyl-4,4,4-trifluoro-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanamide](/img/structure/B4052673.png)


